8-Ethoxy-4,4-dimethyl-N-(2-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine 8-Ethoxy-4,4-dimethyl-N-(2-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine
Brand Name: Vulcanchem
CAS No.: 352659-58-6
VCID: VC0430516
InChI: InChI=1S/C23H26N2O2S2/c1-5-13-27-19-10-8-7-9-18(19)24-22-20-16-14-15(26-6-2)11-12-17(16)25-23(3,4)21(20)28-29-22/h7-12,14,25H,5-6,13H2,1-4H3
SMILES: CCCOC1=CC=CC=C1N=C2C3=C(C(NC4=C3C=C(C=C4)OCC)(C)C)SS2
Molecular Formula: C23H26N2O2S2
Molecular Weight: 426.6g/mol

8-Ethoxy-4,4-dimethyl-N-(2-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine

CAS No.: 352659-58-6

Main Products

VCID: VC0430516

Molecular Formula: C23H26N2O2S2

Molecular Weight: 426.6g/mol

8-Ethoxy-4,4-dimethyl-N-(2-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine - 352659-58-6

CAS No. 352659-58-6
Product Name 8-Ethoxy-4,4-dimethyl-N-(2-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine
Molecular Formula C23H26N2O2S2
Molecular Weight 426.6g/mol
IUPAC Name 8-ethoxy-4,4-dimethyl-N-(2-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine
Standard InChI InChI=1S/C23H26N2O2S2/c1-5-13-27-19-10-8-7-9-18(19)24-22-20-16-14-15(26-6-2)11-12-17(16)25-23(3,4)21(20)28-29-22/h7-12,14,25H,5-6,13H2,1-4H3
Standard InChIKey AUUMJSITYQIWJT-UHFFFAOYSA-N
SMILES CCCOC1=CC=CC=C1N=C2C3=C(C(NC4=C3C=C(C=C4)OCC)(C)C)SS2
Canonical SMILES CCCOC1=CC=CC=C1N=C2C3=C(C(NC4=C3C=C(C=C4)OCC)(C)C)SS2
PubChem Compound 1906248
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator